N*1*-Methyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine
Description
N¹-Methyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine (CAS: 1042782-29-5) is a substituted ethylenediamine derivative featuring a methyl group and a 4-methylbenzyl group attached to the first nitrogen atom. Its molecular weight is 178.28 g/mol, and it is characterized by the formula C₁₂H₂₀N₂ . This compound has been utilized in research settings, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
N'-methyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10-3-5-11(6-4-10)9-13(2)8-7-12/h3-6H,7-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCVTWKODFPTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with appropriate alkylating agents. One possible synthetic route could be:
Step 1: Alkylation of ethane-1,2-diamine with methyl iodide to introduce the N-methyl group.
Step 2: Further alkylation with 4-methyl-benzyl chloride to introduce the N-(4-methyl-benzyl) group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the benzyl ring.
Scientific Research Applications
N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions or as a ligand in coordination chemistry.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of polymers or as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action for N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of N,N'-disubstituted ethane-1,2-diamines, which are synthesized via reductive alkylation of Schiff bases (e.g., condensation of aldehydes with ethylenediamine followed by NaBH₄ reduction) . Key analogues include:
Substituent Effects :
Characterization :
Physicochemical Properties and Limitations
- Molecular Weight and Solubility : The target compound’s lower molecular weight (178.28 vs. 208.28 for the fluoro analogue) suggests higher volatility but comparable solubility in organic solvents .
- Thermal Stability : Missing data on melting/boiling points (common across evidence) limits direct comparison.
- Toxicity: No specific toxicity data is available, though intermediates in were evaluated for biological safety .
Biological Activity
N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is a diamine compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by an amine group and a substituted benzyl moiety, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The molecular formula of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is . The presence of two nitrogen atoms in the structure is significant for its reactivity and potential biological interactions. The compound can be synthesized through standard organic reactions involving amines, allowing for the exploration of derivatives that might exhibit enhanced biological activity.
The biological activity of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. These interactions may modulate cellular pathways, leading to various physiological responses. For instance, diamines are known to participate in biochemical processes such as signaling and enzyme inhibition, which could be relevant for therapeutic applications.
Biological Activities
Research indicates that diamines similar to N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For example, derivatives of ethylenediamine have been evaluated for their in vitro antimicrobial efficacy, indicating that modifications can enhance their activity against various pathogens .
- Cytotoxicity : Studies have demonstrated that certain diamine derivatives possess cytotoxic effects against cancer cell lines. For instance, N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives exhibited significant cytotoxicity against human lung (A549) and breast (MDA-MB-231) cancer cells . This suggests that N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine could be investigated for similar properties.
Case Studies
Several studies have explored the biological activities of diamines:
- Antimicrobial Screening : A series of ethylenediamine derivatives were synthesized and tested for their antimicrobial activity. Compounds like N,N'-Bis(2-hydroxy-5-bromobenzyl)-ethylenediamine showed LC50 values indicating potent activity against Salmonella enterica and Pseudomonas aeruginosa .
- Cytotoxicity Assessment : Research involving the cytotoxic effects of diamines on cancer cell lines highlighted that modifications in the alkyl side chains significantly influence their activity. For example, compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
Data Summary Table
| Compound | Activity Type | Target Pathogen/Cancer Cell | LC50/IC50 Values (μM) |
|---|---|---|---|
| N,N'-Bis(2-hydroxy-5-bromobenzyl) | Antimicrobial | S. enterica | 11.6 |
| N,N'-Bis(5-chloro-2-hydroxybenzyl) | Antimicrobial | P. aeruginosa | 138 |
| N,N'-bis(2-hydroxybenzyl) | Cytotoxicity | A549 (Lung cancer) | Not specified |
| N,N'-bis(5-bromo-2-hydroxybenzyl) | Cytotoxicity | MDA-MB-231 (Breast cancer) | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N¹-Methyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-methylbenzyl chloride with ethane-1,2-diamine in dichloromethane under basic conditions (e.g., NaOH). Temperature control (0–5°C) minimizes side reactions like over-alkylation . For purification, column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) is recommended. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
Q. How can the purity and structural integrity of the compound be verified post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., PubChem data ). Key signals: δ ~2.3 ppm (methyl group on benzyl), δ ~3.4 ppm (methylene adjacent to amine).
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion ([M+H]⁺ at m/z 207.3) and rule out impurities.
- Elemental Analysis : Verify C, H, N content matches theoretical values (e.g., C: 69.50%, H: 9.27%, N: 13.45%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for ethane-1,2-diamine derivatives?
- Case Study : If apoptosis assays in MCF-7 cells (e.g., caspase-3 activation ) conflict with oxidative stress results in neuronal models :
Dose-Response Analysis : Test a broader concentration range (nM–μM) to identify biphasic effects.
Cell-Specific Uptake : Use fluorescence-labeled analogs to quantify intracellular accumulation differences .
Redox Profiling : Measure ROS generation (e.g., DCFH-DA assay) alongside mitochondrial membrane potential (JC-1 dye) to clarify pro-apoptotic vs. cytoprotective mechanisms .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases). The 4-methylbenzyl group may enhance hydrophobic interactions in active sites .
- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100-ns runs) to identify key residues (e.g., π-π stacking with Tyr or Phe) .
- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ~2.1), blood-brain barrier permeability, and CYP450 inhibition risk .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
- Protocol Optimization :
- Standardized Synthesis : Strict control of reaction time (±5 min) and solvent purity (HPLC-grade).
- QC Metrics : Require ≥95% purity (HPLC) and consistent melting point (mp ~120–125°C) .
- Blinded Replication : Assign independent researchers to repeat assays (e.g., IC₅₀ determination) using aliquots from multiple batches .
Data Interpretation & Troubleshooting
Q. How to address discrepancies in spectral data (e.g., unexpected NMR splits or IR peaks)?
- Root Causes :
- Tautomerism : Amine protons may exhibit dynamic exchange, broadening signals. Use D₂O shaking to confirm exchangeable protons .
- Impurities : Trace solvents (e.g., ethyl acetate) or unreacted 4-methylbenzyl chloride can introduce extra peaks. Compare with reference spectra from PubChem .
Q. What methods evaluate the compound’s stability under physiological conditions?
- Experimental Design :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 24, 48 h .
- Light Sensitivity : Expose to UV-A (365 nm) and assess photodegradation products (LC-MS). Store aliquots in amber vials .
Ethical & Methodological Considerations
Q. How to ensure ethical compliance when testing derivatives for neuroprotective effects?
- Guidelines :
- In Vitro Models Only : Use immortalized cell lines (e.g., SH-SY5Y) instead of primary neurons from animal sources .
- Safety Protocols : Follow OECD GL 428 for skin sensitization tests and MSDS handling (e.g., PPE for amine vapors) .
Q. What scaling challenges arise during gram-scale synthesis, and how are they addressed?
- Industrial Translation :
- Heat Dissipation : Use jacketed reactors to maintain low temperatures during exothermic steps .
- Catalyst Optimization : Replace NaOH with polymer-supported bases (e.g., Amberlyst A21) for easier separation .
- Yield Trade-offs : Pilot studies show >80% yield at 10-g scale but may drop to 60–65% at 1-kg due to impurity accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
